molecular formula C12H9F3OS B1487804 [5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol CAS No. 1190235-27-8

[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol

Cat. No. B1487804
CAS RN: 1190235-27-8
M. Wt: 258.26 g/mol
InChI Key: FOUQZWIFKBVPFJ-UHFFFAOYSA-N
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Description

“[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol” is a chemical compound that belongs to the class of compounds known as phenylthiophenes. It has a molecular weight of 258.26 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F3OS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3,10H,2H2 .


Chemical Reactions Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The effect of microwave irradiation on the condensation reactions was studied and compared with “’classical”’ conditions .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 258.26 g/mol .

properties

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUQZWIFKBVPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[3-(Trifluoromethyl)phenyl]thiophen-2-yl]methanol

Synthesis routes and methods

Procedure details

To a mixed solution of the compound (2.5 g, 8.0 mmol) obtained in Example 39a in tetrahydrofuran/ethanol (v/v=1/2, 36 mL) were added sodium tetrahydroborate (1.8 g, 48 mmol) and calcium chloride (5.4 g, 48 mmol), and the mixture was stirred at room temperature for 12 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give a crude title compound (1.4 g, 68%) as colorless crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran ethanol
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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